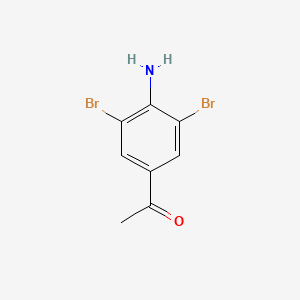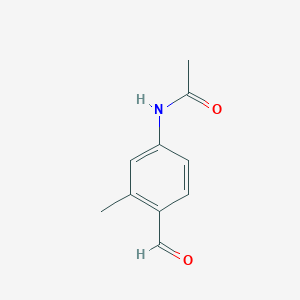
N-(4-Formyl-3-methylphenyl)acetamide
Descripción general
Descripción
“N-(4-Formyl-3-methylphenyl)acetamide” is a chemical compound with the molecular formula C10H11NO2 . It belongs to the class of amides.
Molecular Structure Analysis
The molecular structure of “N-(4-Formyl-3-methylphenyl)acetamide” can be represented by the InChI code: 1S/C10H11NO2/c1-7-5-10(11-8(2)13)4-3-9(7)6-12/h3-6H,1-2H3,(H,11,13) .Aplicaciones Científicas De Investigación
Environmental Science
This compound might be used in environmental science to develop sensors or indicators for pollutants. Its ability to react with specific environmental toxins could allow for the creation of detection systems for water or air quality monitoring.
Each application utilizes the unique chemical structure of N-(4-Formyl-3-methylphenyl)acetamide to serve a specific purpose, demonstrating the versatility of this compound in various fields of scientific research. The information provided here is based on the compound’s known properties and potential uses in research and industry .
Propiedades
IUPAC Name |
N-(4-formyl-3-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-7-5-10(11-8(2)13)4-3-9(7)6-12/h3-6H,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWBSIMVDHAYEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Formyl-3-methylphenyl)acetamide | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

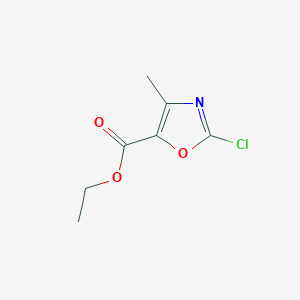
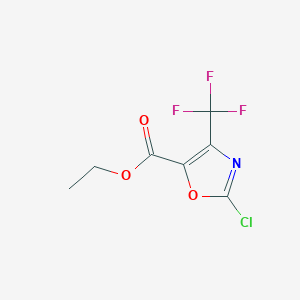
![methyl 2-thioxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1338040.png)
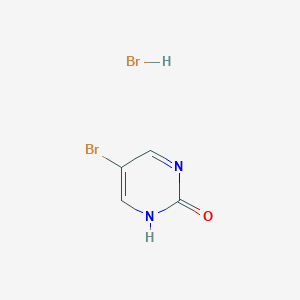




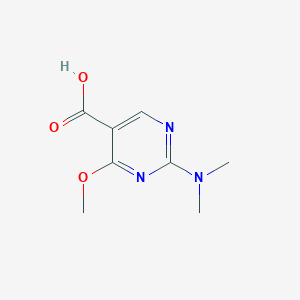

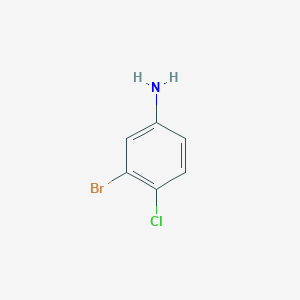

![Bicyclo[4.2.0]octa-1,3,5-trien-7-amine hydrochloride](/img/structure/B1338069.png)
